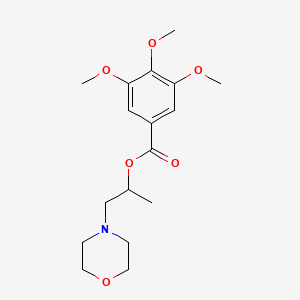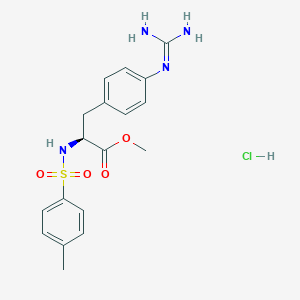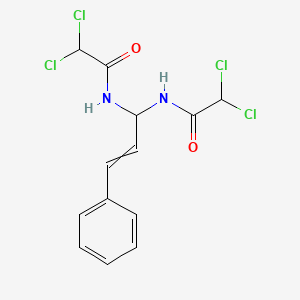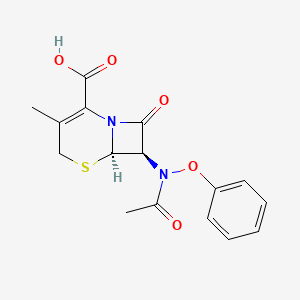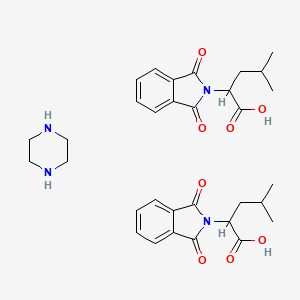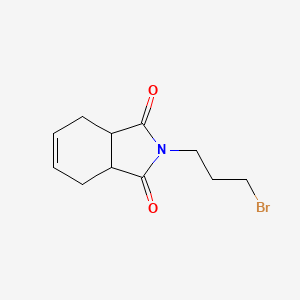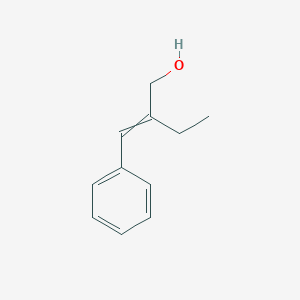
2-Benzylidenebutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidenebutan-1-ol is an organic compound characterized by a benzylidene group attached to a butanol backbone This compound is of interest due to its unique structure, which combines the properties of both an alcohol and an aromatic aldehyde derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzylidenebutan-1-ol can be synthesized through the aldol condensation reaction between benzaldehyde and butan-1-ol. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-benzylbutan-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-Benzylbutan-1-ol.
Substitution: Various substituted benzylidenebutan-1-ol derivatives.
Aplicaciones Científicas De Investigación
2-Benzylidenebutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Benzylidenebutan-1-ol involves its interaction with various molecular targets. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in different chemical processes.
Comparación Con Compuestos Similares
Benzylidenemalononitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
Benzylideneacetone: Contains a ketone group instead of a hydroxyl group.
Cinnamyl alcohol: Similar structure but with a different position of the double bond.
Uniqueness: 2-Benzylidenebutan-1-ol is unique due to the presence of both an aromatic benzylidene group and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Propiedades
Número CAS |
56407-97-7 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-benzylidenebutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-8,12H,2,9H2,1H3 |
Clave InChI |
CARFRGLOKBILMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
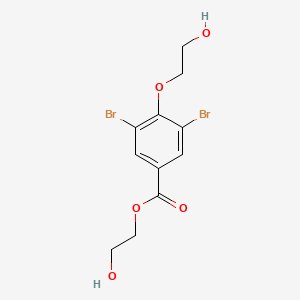
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
